molecular formula C16H25N3O4 B4466047 Ethyl 2-({2-[3-(propan-2-YL)-1,2-oxazol-5-YL]pyrrolidine-1-carbonyl}amino)propanoate

Ethyl 2-({2-[3-(propan-2-YL)-1,2-oxazol-5-YL]pyrrolidine-1-carbonyl}amino)propanoate

Cat. No.: B4466047
M. Wt: 323.39 g/mol
InChI Key: WXLQBHBDMVGDRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-({2-[3-(propan-2-YL)-1,2-oxazol-5-YL]pyrrolidine-1-carbonyl}amino)propanoate is a complex organic compound that belongs to the class of esters. Esters are known for their pleasant odors and are often used in perfumes and flavoring agents. This particular compound features a unique structure that includes an oxazole ring, a pyrrolidine ring, and an ester functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-({2-[3-(propan-2-YL)-1,2-oxazol-5-YL]pyrrolidine-1-carbonyl}amino)propanoate typically involves multiple steps:

    Formation of the Oxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Formation of the Pyrrolidine Ring: This step involves the cyclization of a suitable amine with a carbonyl compound.

    Esterification: The final step involves the esterification of the carboxylic acid with ethanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale, with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to streamline the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the oxazole ring.

    Reduction: Reduction reactions can occur at the ester functional group, converting it to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: Products typically include alcohols.

    Substitution: Products depend on the nucleophile used but may include amides or thioesters.

Scientific Research Applications

Ethyl 2-({2-[3-(propan-2-YL)-1,2-oxazol-5-YL]pyrrolidine-1-carbonyl}amino)propanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of Ethyl 2-({2-[3-(propan-2-YL)-1,2-oxazol-5-YL]pyrrolidine-1-carbonyl}amino)propanoate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors, altering their activity.

    Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl acetate
  • Methyl butyrate
  • Isopropyl benzoate

Uniqueness

Ethyl 2-({2-[3-(propan-2-YL)-1,2-oxazol-5-YL]pyrrolidine-1-carbonyl}amino)propanoate is unique due to its combination of an oxazole ring, a pyrrolidine ring, and an ester functional group. This unique structure imparts specific chemical and biological properties that distinguish it from other esters.

Properties

IUPAC Name

ethyl 2-[[2-(3-propan-2-yl-1,2-oxazol-5-yl)pyrrolidine-1-carbonyl]amino]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O4/c1-5-22-15(20)11(4)17-16(21)19-8-6-7-13(19)14-9-12(10(2)3)18-23-14/h9-11,13H,5-8H2,1-4H3,(H,17,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXLQBHBDMVGDRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)NC(=O)N1CCCC1C2=CC(=NO2)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-({2-[3-(propan-2-YL)-1,2-oxazol-5-YL]pyrrolidine-1-carbonyl}amino)propanoate
Reactant of Route 2
Ethyl 2-({2-[3-(propan-2-YL)-1,2-oxazol-5-YL]pyrrolidine-1-carbonyl}amino)propanoate
Reactant of Route 3
Reactant of Route 3
Ethyl 2-({2-[3-(propan-2-YL)-1,2-oxazol-5-YL]pyrrolidine-1-carbonyl}amino)propanoate
Reactant of Route 4
Reactant of Route 4
Ethyl 2-({2-[3-(propan-2-YL)-1,2-oxazol-5-YL]pyrrolidine-1-carbonyl}amino)propanoate
Reactant of Route 5
Ethyl 2-({2-[3-(propan-2-YL)-1,2-oxazol-5-YL]pyrrolidine-1-carbonyl}amino)propanoate
Reactant of Route 6
Ethyl 2-({2-[3-(propan-2-YL)-1,2-oxazol-5-YL]pyrrolidine-1-carbonyl}amino)propanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.